4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline
Description
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-10-4-2-9(3-5-10)8-11-15-16-12-14-6-1-7-17(11)12/h1-7H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMFJHBJYMUKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Hydrazine Derivatives with Chloroethynylphosphonates
A prominent approach involves the cyclization of hydrazine derivatives with chloroethynylphosphonates to form fused heterocyclic systems such astriazolo[4,3-a]pyridines, which are structurally related to the target compound. This method is catalyst-free and proceeds via nucleophilic substitution followed by intramolecular cyclization.
- Step 1: Nucleophilic attack of 2-hydrazinylpyridines on chloroethynylphosphonates, replacing the chlorine atom and forming an ynamine intermediate.
- Step 2: Isomerization of the ynamine to a ketenimine, which then undergoes intramolecular cyclization to producetriazolo[4,3-a]pyridines.
- Step 3: Optional rearrangement, such as Dimroth-like shifts, convertingtriazolopyridines intotriazolopyrimidines.
- The reaction typically occurs at room temperature or mild reflux, with complete conversion observed within 4 hours.
- The process yields high purity products, confirmed by IR, NMR, HRMS, and X-ray diffraction.
- Variations in substituents on hydrazines influence the regioselectivity and yield, with electron-deficient hydrazines favoring rearranged products.
Data Table 1: Reaction Conditions and Outcomes
Cyclization Using Formylhydrazines and Orthoformates
Another well-documented method involves reacting orthoformates with formylhydrazines to generate N-alkoxymethylene-N'-formylhydrazines, which then undergo cyclization with primary amines to produce 4-substituted-1,2,4-triazoles.
- Step 1: Formation of N-alkoxymethylene-N'-formylhydrazine via condensation of orthoformate with formylhydrazine.
- Step 2: Reaction of this intermediate with primary amines (e.g., aniline derivatives) under reflux conditions.
- Step 3: Cyclization occurs through nucleophilic attack and ring closure, yielding the 1,2,4-triazole core.
- The process is versatile, allowing substitution at the 4-position with various aromatic and aliphatic groups.
- Reactions proceed efficiently at reflux temperatures (~80°C) in anhydrous alcohol solvents.
- Purification involves recrystallization, with spectral data confirming structure.
Data Table 2: Preparation Parameters
| Intermediate | Solvent | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-alkoxymethylene-N'-formylhydrazine | Ethanol | Reflux (~78°C) | 16 hrs | 70–85 | High purity, confirmed by NMR |
| 4-Substituted-1,2,4-triazole | Recrystallization | Room temp | - | 75–90 | Spectral confirmation |
Direct Substitution and Cyclization of Formylhydrazines with Aromatic Amines
This approach involves direct nucleophilic substitution of formylhydrazines with aromatic amines, followed by cyclization to form the target heterocycle.
- Formation of hydrazone intermediates.
- Intramolecular cyclization facilitated by acid catalysis or heating.
- Aromatic substitution at the 4-position of the triazole ring.
- The method is suitable for synthesizing derivatives with various aromatic groups, including aniline.
- Reaction conditions involve reflux in ethanol with catalytic amounts of acetic acid.
- Yields are generally moderate to high, with spectral data supporting structure elucidation.
Data Table 3: Synthesis Summary
| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formylhydrazine + aromatic amine | Acetic acid | Ethanol | Reflux | 12–24 hrs | 65–85 | Effective for aromatic substitution |
Summary of Key Reaction Conditions and Data
| Method | Reactants | Solvent | Temperature | Time | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Cyclization of hydrazines with chloroethynylphosphonates | Hydrazines + chloroethynylphosphonates | None (solvent-free) or DMSO | Room temp to 60°C | 4–50 hrs | >95% | High yield, regioselectivity | Requires specific precursors |
| Reaction of orthoformates with formylhydrazines | Orthoformates + formylhydrazines | Ethanol, methanol | Reflux (~78°C) | 16 hrs | 70–90% | Versatile, functional group tolerance | Multi-step intermediate formation |
| Direct substitution with aromatic amines | Formylhydrazines + amines | Ethanol | Reflux | 12–24 hrs | 65–85% | Simple, adaptable | Moderate yields, purification needed |
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For example:
- Inhibition of Cancer Cell Proliferation : Compounds related to 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. Notably, derivatives have shown effectiveness against colon cancer cell lines such as HCT-116 and HT-29 .
Antimicrobial Activity
Triazolo-pyrimidines have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that these compounds can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Inhibition of Protein Interactions
Another critical application is in the inhibition of protein-protein interactions:
- PD-1/PD-L1 Inhibition : Certain derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . This mechanism suggests that this compound could play a role in enhancing immune responses against tumors.
Material Science Applications
Beyond biological applications, triazolo-pyrimidines are being explored in material science:
Polymer Chemistry
The incorporation of triazolo-pyrimidine units into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these compounds can be used as monomers or crosslinking agents to develop advanced materials with tailored functionalities.
Nanotechnology
Triazolo-pyrimidine derivatives are being investigated for their potential use in nanotechnology applications:
- Drug Delivery Systems : Their ability to form stable complexes with drugs suggests they could be utilized in creating effective drug delivery systems that improve bioavailability and targeted delivery.
Case Studies
Several case studies highlight the diverse applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-{[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby interfering with signaling pathways crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Features :
- Core : The triazolo[4,3-a]pyrimidine ring system combines a pyrimidine ring fused to a 1,2,4-triazole, creating a planar, electron-deficient heterocycle.
- Substituent : A methylene bridge links the triazolo-pyrimidine to the para position of an aniline group, enhancing solubility and enabling further functionalization.
Comparison with Structurally Similar Compounds
Triazolo-Pyridine Derivatives
Example : 4-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)aniline (CAS: 1016839-14-7)
- Structure : Replaces the pyrimidine ring with pyridine, altering electronic properties.
- Molecular Formula : C₁₃H₁₂N₄ (vs. C₁₂H₁₁N₅ for the target compound).
- Key Difference: Pyridine’s six-membered ring (vs.
Triazolo-Pyridazine Derivatives
Example : 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline (CAS: 66548-77-4)
- Structure : Features a pyridazine (two adjacent nitrogen atoms) fused to triazole.
- Molecular Formula : C₁₁H₉N₅; Molecular Weight: 211.22.
- Key Difference : The pyridazine ring increases polarity and hydrogen-bonding capacity (PSA: 69.10), which may enhance solubility but reduce membrane permeability .
Triazolo-Azepine Derivatives
Example : 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}aniline (CAS: 1094444-95-7)
- Structure : Incorporates a seven-membered azepine ring fused to triazole.
- Molecular Formula : C₁₄H₁₈N₄; Molecular Weight: 242.32.
Methyl-Substituted Analogs
Example : 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS: 2098023-97-1)
- Structure : Adds a methyl group to the triazole ring.
- Molecular Formula : C₁₂H₁₁N₅; Molecular Weight: 225.25.
Research Implications and Limitations
- Synthesis : The target compound’s pyrimidine-triazole fusion requires precise stoichiometry and catalysis (), whereas pyridazine/azepine analogs may demand alternative reagents or conditions.
- Data Gaps : Physical properties (e.g., melting point, solubility) for many analogs remain unreported, limiting comparative analysis .
Biological Activity
The compound 4-{[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline is a member of the triazole family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent and other therapeutic applications.
The chemical formula for This compound is , with a molecular weight of 218.23 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of triazolo derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range (e.g., 0.83 ± 0.07 μM for A549) .
- Another investigation into related compounds demonstrated that they could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .
- Mechanistic Insights :
Other Biological Activities
Beyond anticancer properties, triazole derivatives have been studied for their antibacterial and antifungal activities:
- Antibacterial Activity : Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Certain compounds have shown inhibitory effects against fungal pathogens, suggesting potential applications in treating infections.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 0.83 | c-Met inhibition |
| Anticancer | MCF-7 | 0.15 | Apoptosis via caspase activation |
| Anticancer | HeLa | 2.85 | NF-κB modulation |
| Antibacterial | Staphylococcus aureus | N/A | Inhibition of bacterial cell wall synthesis |
| Antifungal | Candida albicans | N/A | Disruption of fungal cell membrane |
Case Study 1: Triazole Derivative in Cancer Therapy
A derivative structurally similar to This compound was tested in a preclinical model for lung cancer. The compound exhibited significant tumor reduction in vivo and was well-tolerated by the subjects .
Case Study 2: Mechanistic Study on Apoptosis Induction
Research focused on a related triazole compound revealed that it could induce apoptosis in breast cancer cells through increased ROS production and mitochondrial dysfunction . This study underscores the potential of triazole derivatives to act as dual-action agents targeting both proliferation and apoptosis.
Q & A
Q. What are the common synthetic routes for 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline, and how do reaction conditions influence yield?
The compound is synthesized via cyclization or substitution reactions. A typical method involves reacting aldehydes with 3-amino-1,2,4-triazole derivatives in dimethylformamide (DMF) under heating (120°C, 10 hours) using triethylamine as a catalyst . Alternative routes include hydrazine hydrate-mediated cyclization in ethanol under reflux (10–12 hours), yielding derivatives with purities >95% after column chromatography (n-hexane/ethyl acetate) . Key factors affecting yield include solvent polarity, temperature, and stoichiometric ratios of reagents.
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on:
- NMR spectroscopy : , , and NMR (for phosphonate derivatives) confirm regiochemistry and substituent positions .
- X-ray crystallography : Crystallographic data (e.g., CCDC 1876881) resolve bond angles and spatial arrangements, critical for confirming the triazolo-pyrimidine core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 252.11 for brominated analogs) validate empirical formulas .
Advanced Research Questions
Q. What crystallographic insights exist for triazolo-pyrimidine derivatives, and how do they inform reactivity?
Single-crystal X-ray studies reveal planar triazolo-pyrimidine cores with methylene-aniline substituents adopting equatorial conformations. For example, CCDC 1906114 shows a dihedral angle of 12.3° between the triazolo and pyrimidine rings, enhancing π-π stacking in supramolecular assemblies . Such data guide functionalization strategies (e.g., chlorosulfonation at C-6) by identifying electron-rich regions .
Q. How do electrochemical properties of polyaniline derivatives incorporating this compound compare to unmodified analogs?
Electrochemical impedance spectroscopy (EIS) shows that triazolo-pyrimidine-aniline hybrids exhibit lower charge-transfer resistance (e.g., 45 Ω·cm vs. 120 Ω·cm for pure polyaniline) due to enhanced π-conjugation. Cyclic voltammetry reveals quasi-reversible redox peaks at +0.32 V (vs. Ag/AgCl), indicating stabilized radical intermediates .
Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?
Q. What pharmacological activities have been explored for triazolo-pyrimidine-aniline hybrids?
Derivatives exhibit antimicrobial activity against S. aureus (MIC = 8 µg/mL) via DNA gyrase inhibition, as shown in broth microdilution assays . Structure-activity relationships (SARs) indicate that electron-withdrawing groups (e.g., -CF) at the aniline moiety enhance potency by 3-fold compared to methyl substituents .
Methodological Guidance
Q. How to optimize reaction conditions for scaling up synthesis?
- Temperature control : Maintain ±2°C of the reported optimal (e.g., 120°C in DMF) to prevent decomposition .
- Catalyst loading : Triethylamine (0.5 mmol per 1 mmol substrate) minimizes side reactions .
- Workup : Precipitate crude products via ice-water quenching, followed by recrystallization (ethanol/DMF, 3:1 v/v) .
Q. What analytical techniques are critical for resolving data contradictions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
